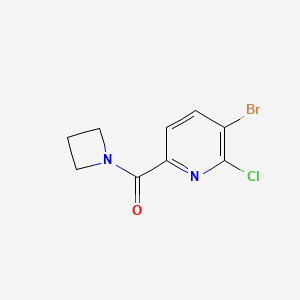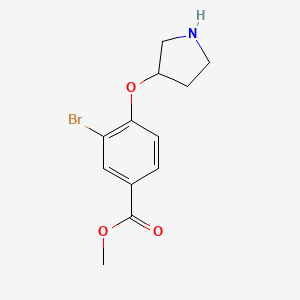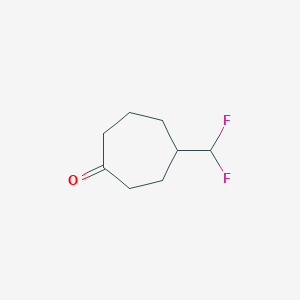
4-(Difluoromethyl)cycloheptan-1-one
Descripción general
Descripción
“4-(Difluoromethyl)cycloheptan-1-one” is a chemical compound with the CAS Number: 1803598-75-5 . It has a molecular weight of 162.18 . The IUPAC name for this compound is 4-(difluoromethyl)cycloheptan-1-one .
Synthesis Analysis
The synthesis of difluoromethyl compounds has seen significant advances in recent years . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The InChI code for “4-(Difluoromethyl)cycloheptan-1-one” is 1S/C8H12F2O/c9-8(10)6-2-1-3-7(11)5-4-6/h6,8H,1-5H2 . This indicates that the compound consists of 8 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom .Chemical Reactions Analysis
The compound is involved in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . The storage temperature is -10 degrees Celsius .Aplicaciones Científicas De Investigación
Cycloaddition Reactions
4-(Difluoromethyl)cycloheptan-1-one and its derivatives are key in cycloaddition reactions, a type of chemical reaction used in organic synthesis. These compounds have been used to construct [3.2.2] bicycles in copper-catalyzed [4+2] cycloadditions, demonstrating their utility in synthesizing complex chemical structures (Gritsch et al., 2019). Additionally, (4+3) cycloadditions, where cycloheptane units are central, have been widely applied in natural product synthesis, indicating the versatility of these compounds in forming seven-membered rings (Yin et al., 2018).
Liquid Crystal Research
Research into liquid-crystalline compounds has also involved 1,4-disubstituted cycloheptane derivatives, providing insights into the physicochemical and electrooptical characteristics of these mesogens, which are crucial for understanding and developing new liquid crystal technologies (Karamysheva et al., 1991).
Conformational Studies
In nuclear magnetic resonance (NMR) spectroscopy, studies on cycloheptane and cycloheptene derivatives, including 4,4-difluoro-1,1-dimethylcycloheptane, provide valuable data on molecular conformations and dynamics. These studies are essential for understanding the structural behavior of these compounds at the molecular level (Glazer et al., 1972).
Synthetic Methodologies
The synthesis of cycloalkanes using diols and secondary alcohols or ketones, including cycloheptane rings, illustrates the role of 4-(Difluoromethyl)cycloheptan-1-one derivatives in developing new synthetic methods. These methods emphasize the construction of complex molecules using sustainable and less expensive catalysts (Kaithal et al., 2019).
Photochemistry Applications
The study of the photochemistry of related cycloheptenone compounds, like 4,4-diphenyl-2-cyclohepten-1-one, provides insights into the behavior of these compounds under light irradiation. Such studies are fundamental for understanding the photochemical properties of cycloheptanone derivatives (Bunce et al., 1991).
Safety And Hazards
Propiedades
IUPAC Name |
4-(difluoromethyl)cycloheptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O/c9-8(10)6-2-1-3-7(11)5-4-6/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCQEHOIWWNIAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC(=O)C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)cycloheptan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



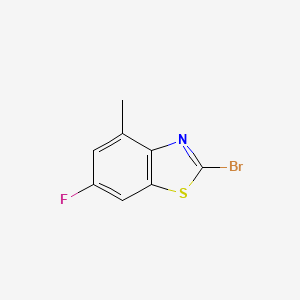
![5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B1448956.png)
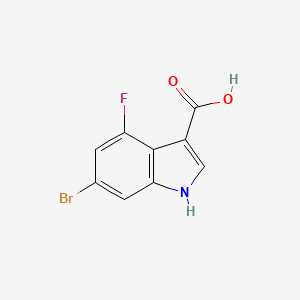
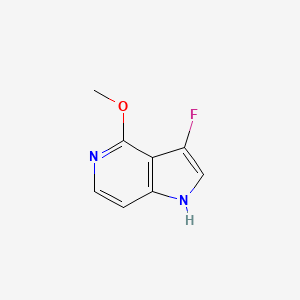
![1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone](/img/structure/B1448961.png)
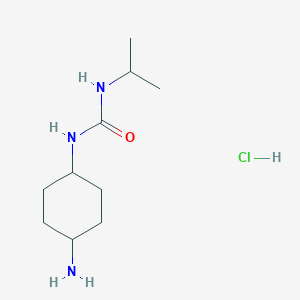
![Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B1448964.png)
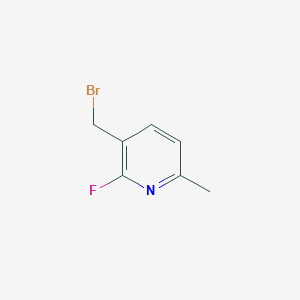
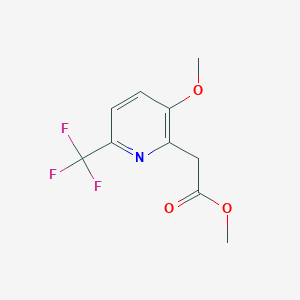
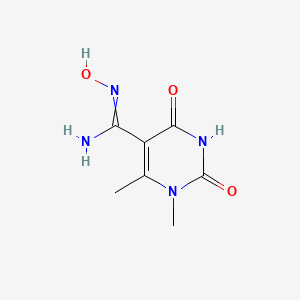
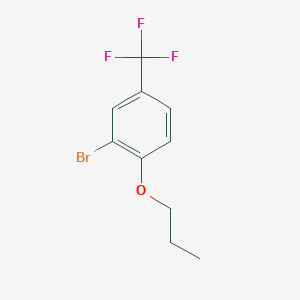
![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1448970.png)
